1,4,7-Trichloroisoquinoline
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Overview
Description
1,4,7-Trichloroisoquinoline is a chlorinated derivative of isoquinoline, an aromatic heterocyclic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Trichloroisoquinoline can be synthesized through various methods, including:
Direct Chlorination: Isoquinoline can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of isoquinoline derivatives. For example, starting with 1,4,7-trihydroxyisoquinoline, the hydroxyl groups can be replaced with chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form partially hydrogenated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially hydrogenated isoquinoline derivatives.
Scientific Research Applications
1,4,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1,3,6-Trichloroisoquinoline
- 1,5,7-Trichloroisoquinoline
- 4,7-Dichloroquinoline
Uniqueness
1,4,7-Trichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to other trichloroisoquinoline derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4Cl3N |
---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
1,4,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
InChI Key |
ZKOCWDCPANZRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)Cl |
Origin of Product |
United States |
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